
Bis(N-salicylidene-4-chloroaniline)-nickel(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(N-salicylidene-4-chloroaniline)-nickel(II) is a coordination compound formed by the complexation of nickel(II) ions with the Schiff base ligand N-salicylidene-4-chloroaniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N-salicylidene-4-chloroaniline)-nickel(II) typically involves the reaction of nickel(II) salts with the Schiff base ligand N-salicylidene-4-chloroaniline. The Schiff base is prepared by the condensation of salicylaldehyde with 4-chloroaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base is then reacted with a nickel(II) salt, such as nickel(II) acetate or nickel(II) chloride, to form the desired complex .
Industrial Production Methods
While specific industrial production methods for Bis(N-salicylidene-4-chloroaniline)-nickel(II) are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and other advanced techniques may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Bis(N-salicylidene-4-chloroaniline)-nickel(II) can undergo various chemical reactions, including:
Oxidation and Reduction: The nickel center can participate in redox reactions, altering its oxidation state.
Substitution: Ligand exchange reactions can occur, where the Schiff base ligand is replaced by other ligands.
Coordination: The compound can form additional coordination bonds with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in reactions involving Bis(N-salicylidene-4-chloroaniline)-nickel(II) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(III) complexes, while substitution reactions can produce new nickel(II) complexes with different ligands.
Scientific Research Applications
Bis(N-salicylidene-4-chloroaniline)-nickel(II) has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic transformations, such as hydrogenation and polymerization reactions.
Materials Science: It is employed in the development of advanced materials, including magnetic and electronic materials.
Medicinal Chemistry:
Analytical Chemistry: It is used in the detection and quantification of metal ions in various samples .
Mechanism of Action
The mechanism of action of Bis(N-salicylidene-4-chloroaniline)-nickel(II) involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center plays a crucial role in these processes by providing a site for substrate binding and activation. The Schiff base ligand also contributes to the compound’s reactivity by stabilizing the nickel center and modulating its electronic properties .
Comparison with Similar Compounds
Similar Compounds
- Bis(N-salicylidene-4-chloroaniline)-copper(II)
- Bis(N-salicylidene-4-chloroaniline)-zinc(II)
- Bis(N-salicylidene-2-chloroaniline)-nickel(II)
Uniqueness
Bis(N-salicylidene-4-chloroaniline)-nickel(II) is unique due to its specific ligand framework and the presence of nickel(II) as the central metal ion. This combination imparts distinct chemical and physical properties, such as enhanced catalytic activity and stability, compared to similar compounds with different metal centers or ligand structures .
Properties
IUPAC Name |
2-[(4-chlorophenyl)iminomethyl]phenol;nickel |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H10ClNO.Ni/c2*14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16;/h2*1-9,16H; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZUHVWJANUYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Cl)O.C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Cl)O.[Ni] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N2NiO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
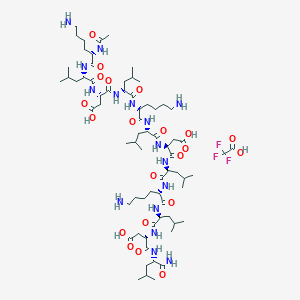



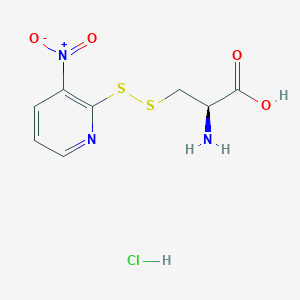
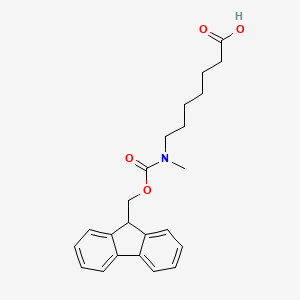
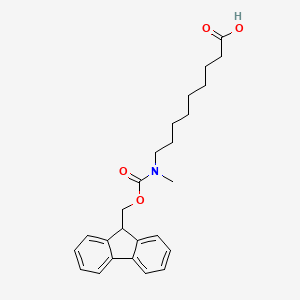

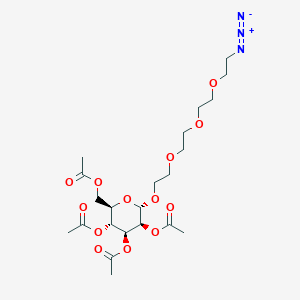
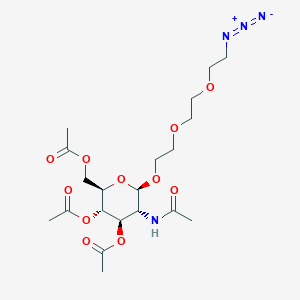
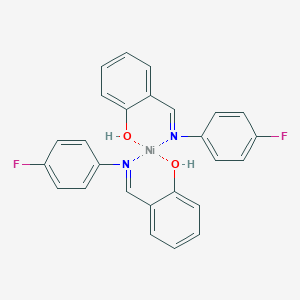

![2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6297929.png)
![{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297938.png)
